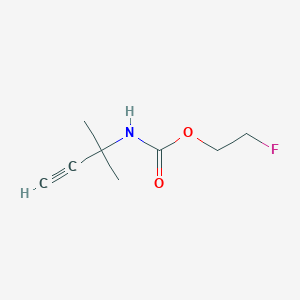![molecular formula C18H21NO2 B14469562 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde CAS No. 65991-10-8](/img/structure/B14469562.png)
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is an organic compound that features a benzaldehyde group attached to a benzyl(methyl)amino propoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde typically involves multiple steps:
Formation of Benzyl(methyl)amine: This can be achieved by reductive amination of benzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation: The benzyl(methyl)amine is then reacted with 3-chloropropanol to form 3-{3-[Benzyl(methyl)amino]propoxy}benzene.
Formylation: Finally, the benzene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of the benzene derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product separation would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: 3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid.
Reduction: 3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its aldehyde and amine functionalities.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical processes.
Amine Group: Can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Lacks the benzyl(methyl)amino propoxy chain, making it less versatile in certain reactions.
3-{3-[Benzyl(methyl)amino]propoxy}benzoic acid: An oxidized form of the compound with different reactivity.
3-{3-[Benzyl(methyl)amino]propoxy}benzyl alcohol: A reduced form with distinct chemical properties.
Uniqueness
3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde is unique due to its combination of aldehyde and benzyl(methyl)amino functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
65991-10-8 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
3-[3-[benzyl(methyl)amino]propoxy]benzaldehyde |
InChI |
InChI=1S/C18H21NO2/c1-19(14-16-7-3-2-4-8-16)11-6-12-21-18-10-5-9-17(13-18)15-20/h2-5,7-10,13,15H,6,11-12,14H2,1H3 |
InChI-Schlüssel |
RLJALWVWMQPTPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCOC1=CC=CC(=C1)C=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


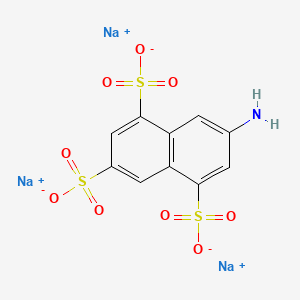
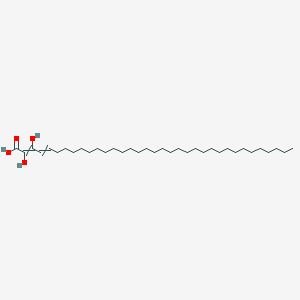
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)



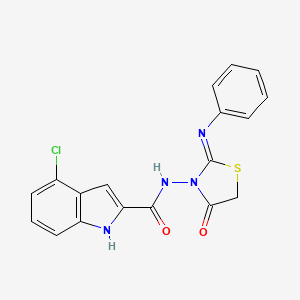
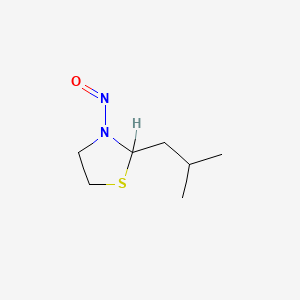
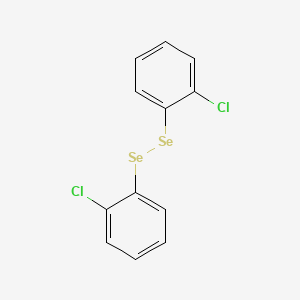

![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
